Acrylamide-13C3 - 287399-26-2

Acrylamide-13C3

Catalog Number: EVT-1466954
CAS Number: 287399-26-2
Molecular Formula: C3H5NO
Molecular Weight: 74.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in Scientific Research: Acrylamide-13C3 serves as an ideal internal standard in analytical chemistry for the accurate quantification of acrylamide in complex matrices like food products. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Acrylamide

Relevance: Acrylamide-13C3 is an isotopically labeled analog of acrylamide, where three carbon atoms (12C) are replaced with the heavier isotope, carbon-13 (13C). This isotopic labeling makes acrylamide-13C3 useful as an internal standard in analytical techniques like mass spectrometry, facilitating accurate quantification of acrylamide in various matrices. This is based on the distinct mass-to-charge ratio difference between the two compounds, allowing for differentiation and quantification even in complex mixtures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

2,3-Dibromopropionamide (2,3-DBPA)

Compound Description: 2,3-Dibromopropionamide is a brominated derivative of acrylamide. It is an unstable compound that can be formed during the analysis of acrylamide by gas chromatography-mass spectrometry (GC-MS). [, ]

2-Bromopropenamide (2-BPA)

Compound Description: 2-Bromopropenamide is a more stable derivative of acrylamide formed by the dehydrobromination of 2,3-dibromopropionamide. [, ]

Relevance: Similar to 2,3-DBPA, 2-bromopropenamide is structurally related to acrylamide-13C3 as a product of acrylamide derivatization during GC-MS analysis. While 2,3-DBPA readily converts to 2-BPA during the analysis, the use of triethylamine can promote complete conversion to the more stable 2-BPA, allowing for more reliable quantification. The use of acrylamide-13C3 as an internal standard helps to correct for any potential losses during the derivatization and analysis process. [, ]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Compound Description: N,O-Bis(trimethylsilyl)trifluoroacetamide is a silylating agent commonly used in gas chromatography to increase the volatility of polar compounds, such as acrylamide.

Relevance: Although not directly structurally similar to acrylamide-13C3, BSTFA plays a crucial role in the analysis of acrylamide by GC-MS. BSTFA reacts with acrylamide to form N,O-bis(trimethylsilyl)acrylamide (BTMSA), a more volatile derivative suitable for GC analysis. Acrylamide-13C3, when used as an internal standard, undergoes the same derivatization process with BSTFA, allowing for accurate quantification of acrylamide in the sample.

N,O-Bis(trimethylsilyl)acrylamide (BTMSA)

Compound Description: N,O-Bis(trimethylsilyl)acrylamide is the silylated derivative of acrylamide formed by the reaction with BSTFA. BTMSA is more volatile than acrylamide, making it suitable for analysis by gas chromatography.

Relevance: BTMSA is directly relevant to acrylamide-13C3 as it is the product of acrylamide derivatization using BSTFA for GC-MS analysis. Acrylamide-13C3, when subjected to the same derivatization process, forms its corresponding silylated derivative. Quantification of acrylamide is then achieved by comparing the peak areas of BTMSA and the silylated acrylamide-13C3, corrected for their respective response factors.

Glycidamide (GA)

Compound Description: Glycidamide is the primary reactive epoxide metabolite of acrylamide in vivo. It is formed via the enzymatic oxidation of acrylamide by cytochrome P450 2E1 (CYP2E1). Glycidamide is more reactive than acrylamide and is considered to be the primary toxic metabolite responsible for acrylamide's carcinogenic and genotoxic effects. [, , , , ]

Relevance: While not an isotopic analog, glycidamide is a key metabolite of acrylamide and is structurally related through the epoxidation of the acrylamide double bond. This metabolic pathway is central to understanding the toxicity of acrylamide. Glycidamide readily forms adducts with DNA and proteins, contributing to its carcinogenic potential. The use of acrylamide-13C3 in metabolic studies allows researchers to track the formation and fate of acrylamide and its metabolites, including glycidamide, providing insights into its toxicokinetics and mechanisms of action. [, , , , ]

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA)

Compound Description: AAMA is a mercapturic acid metabolite of acrylamide, formed by the conjugation of acrylamide with glutathione, followed by further enzymatic processing. It is a major urinary excretion product of acrylamide metabolism in humans and is often used as a biomarker of acrylamide exposure. [, , ]

Relevance: AAMA is a downstream metabolite of acrylamide and, although not a direct structural analog, is relevant due to its use as a biomarker for acrylamide exposure. The presence of AAMA in urine reflects prior exposure to acrylamide. Acrylamide-13C3, when ingested, follows the same metabolic pathways, resulting in the formation of its corresponding 13C-labeled AAMA metabolite. This allows researchers to distinguish between exposure from acrylamide-13C3 and naturally occurring acrylamide, enabling accurate assessment of acrylamide metabolism and toxicokinetics. [, , ]

N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA)

Compound Description: GAMA is a mercapturic acid metabolite of glycidamide, formed through a similar detoxification pathway as AAMA. It is another major urinary excretion product and biomarker of acrylamide exposure, reflecting the metabolism of both acrylamide and its reactive metabolite, glycidamide. [, , ]

Relevance: GAMA, like AAMA, is a downstream metabolite and biomarker of acrylamide exposure, specifically indicative of the glycidamide pathway. The measurement of both AAMA and GAMA provides a more comprehensive picture of acrylamide metabolism and detoxification. When acrylamide-13C3 is used, the corresponding 13C-labeled GAMA is formed, enabling researchers to differentiate between exposure from labeled acrylamide and background exposure from dietary sources, allowing for more precise investigation of acrylamide metabolism and its potential health effects. [, , ]

N-(2-Carbamoylethyl)valine (AAVal)

Compound Description: AAVal is a hemoglobin adduct formed by the reaction of acrylamide with the N-terminal valine residue of hemoglobin.

Relevance: While not a direct metabolite, AAVal is a stable biomarker of acrylamide exposure and is relevant due to its use in assessing long-term exposure to acrylamide. Hemoglobin adducts, like AAVal, provide a historical record of acrylamide exposure over the lifespan of red blood cells. The formation of AAVal is proportional to acrylamide dose, making it a valuable tool in exposure assessment. While not directly used with acrylamide-13C3, the understanding of AAVal formation contributes to the broader knowledge of acrylamide's biological interactions and potential long-term health effects.

N-(2-Carbamoyl-2-hydroxyethyl)valine (GAVal)

Compound Description: GAVal is a hemoglobin adduct formed by the reaction of glycidamide with the N-terminal valine residue of hemoglobin.

Relevance: Like AAVal, GAVal is a stable biomarker of acrylamide exposure, specifically reflecting exposure to the reactive metabolite glycidamide. The presence of GAVal in hemoglobin indicates prior exposure to acrylamide and its bioactivation to glycidamide. Similar to AAVal, while not directly utilized with acrylamide-13C3, understanding the formation and kinetics of GAVal enhances our understanding of the long-term exposure and potential health risks associated with acrylamide and its reactive metabolite.

L-Asparagine

Compound Description: L-Asparagine is a naturally occurring amino acid found in many foods, particularly those high in protein like asparagus (from where it gets its name), potatoes, legumes, and nuts. [, , , , ]

Relevance: L-Asparagine is a key precursor in the formation of acrylamide during the Maillard reaction. It reacts with reducing sugars at high temperatures to generate acrylamide. Reducing the levels of free asparagine in food products is a significant strategy for mitigating acrylamide formation. Although not directly related to acrylamide-13C3, understanding the role of L-asparagine is essential for controlling acrylamide levels in food. [, , , , ]

Reducing Sugars (Glucose, Fructose, Maltose)

Compound Description: Reducing sugars, including glucose, fructose, and maltose, are types of sugars that can act as reducing agents due to the presence of a free aldehyde or ketone group. They are naturally occurring carbohydrates found in many foods. [, , ]

Relevance: Reducing sugars are essential reactants in the Maillard reaction, which leads to the formation of acrylamide. During heating, they react with free amino acids like asparagine, ultimately yielding acrylamide. Controlling the levels of reducing sugars in food products is another strategy for reducing acrylamide formation. While not structurally similar to acrylamide-13C3, understanding the role of reducing sugars is vital in mitigating acrylamide content during food processing. [, , ]

Hydroxymethylfurfural (HMF)

Compound Description: Hydroxymethylfurfural (HMF) is an organic compound formed during the Maillard reaction, often considered an indicator of heat treatment in foods.

Relevance: While not directly structurally related to acrylamide-13C3, HMF is relevant because it is formed through the same Maillard reaction pathway that produces acrylamide. The presence of HMF can indicate conditions favorable to acrylamide formation, highlighting the potential for concurrent formation during food processing.

Source and Classification

Acrylamide-13C3 is synthesized for research purposes and is classified under organic compounds, specifically as an alkene due to its carbon-carbon double bond. It falls within the broader category of acrylamides, which are known for their applications in various industrial processes, including the production of polymers and as intermediates in chemical syntheses.

Synthesis Analysis

Methods and Technical Details

The synthesis of acrylamide-13C3 typically involves the following methods:

  1. Isotopic Labeling: The production of acrylamide-13C3 can be achieved through chemical reactions that incorporate carbon-13 into the acrylamide structure. This often involves starting with carbon-13 labeled precursors.
  2. Chemical Synthesis: The standard synthesis of acrylamide involves the reaction of acrylonitrile with water or through hydrolysis under acidic or basic conditions. For isotopic labeling, carbon-13 labeled precursors are used to ensure that the resulting product contains the desired isotopic composition.
  3. Purification: Following synthesis, acrylamide-13C3 may undergo purification processes such as recrystallization or chromatography to isolate it from unreacted materials and byproducts.
Molecular Structure Analysis

Structure and Data

Acrylamide-13C3 has a molecular formula of C3H6NC_3H_6N with a molecular weight slightly higher than that of natural acrylamide due to the presence of carbon-13. The structural formula can be represented as follows:

H2C=CHC(=O)NH2\text{H}_2C=CH-C(=O)-NH_2

In this structure:

  • The double bond between the first two carbon atoms indicates its classification as an alkene.
  • The amide functional group (-C(=O)-NH2) is responsible for its chemical reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Acrylamide-13C3 participates in various chemical reactions similar to those of regular acrylamide, including:

  1. Polymerization: Acrylamide can undergo free radical polymerization to form polyacrylamide, a substance widely used in water treatment and soil conditioning.
  2. Hydrolysis: Under certain conditions, acrylamide can hydrolyze to form acrylic acid and ammonia.
  3. Formation Mechanism: In food chemistry, acrylamide forms during cooking processes such as frying or baking when asparagine reacts with reducing sugars at high temperatures (typically above 120°C).
Mechanism of Action

Process and Data

The mechanism by which acrylamide forms during cooking involves several steps:

  1. Maillard Reaction: The primary pathway for acrylamide formation is through the Maillard reaction, where reducing sugars react with amino acids (notably asparagine) under heat.
  2. Dehydration and Rearrangement: The reaction proceeds through dehydration steps leading to the formation of reactive intermediates that ultimately yield acrylamide.
  3. Environmental Factors: Factors such as temperature, pH, and cooking time significantly influence the extent of acrylamide formation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Acrylamide-13C3 is typically a white crystalline solid.
  • Melting Point: Similar to regular acrylamide, it exhibits a melting point around 84°C.

Chemical Properties

  • Solubility: Highly soluble in water and polar solvents.
  • Reactivity: Exhibits reactivity typical of alkenes; can participate in electrophilic addition reactions.

Relevant data indicates that the presence of isotopic labeling does not significantly alter these properties compared to non-labeled acrylamide.

Applications

Scientific Uses

Acrylamide-13C3 is primarily used in analytical chemistry as an internal standard for quantifying acrylamide levels in food products through techniques such as:

  1. Gas Chromatography-Mass Spectrometry (GC-MS): Used for detecting trace levels of acrylamide in various food matrices.
  2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for more sensitive analysis across diverse sample types.

The use of isotopically labeled standards like acrylamide-13C3 enhances accuracy and reliability in analytical measurements by compensating for variations in sample preparation and instrument response.

Introduction to Acrylamide-13C3

Definition and Isotopic Labeling Significance

Acrylamide-13C3 (2-Propenamide-1,2,3-13C3) is a stable isotopically labeled compound where all three carbon atoms are replaced by the 13C isotope, achieving ≥99 atom % isotopic purity [1] [7]. This structural modification retains the chemical reactivity of unlabeled acrylamide while introducing a +3 Da mass shift, enabling precise discrimination in mass spectrometry-based analyses. The isotopic labeling serves as an internal standard in quantitative assays, correcting for analyte loss during sample preparation and matrix-induced ionization suppression [6] [9]. Its SMILES notation (N13C[13CH]=[13CH2]) and InChI key (HRPVXLWXLXDGHG-VMIGTVKRSA-N) explicitly denote the positions of isotopic substitution, crucial for predicting fragmentation patterns in tandem MS [1].

Historical Context in Stable Isotope Research

The synthesis of Acrylamide-13C3 emerged in the late 20th century alongside advances in organic synthetic chemistry for isotopic enrichment. Its significance surged after 2002, when acrylamide was identified as a processing contaminant in thermally treated foods by the Swedish National Food Administration [6]. This discovery necessitated robust analytical methods to quantify trace acrylamide in complex matrices. The adoption of 13C3-labeled acrylamide as an internal standard represented a paradigm shift from earlier methods relying on structural analogues (e.g., methacrylamide), which exhibited divergent extraction efficiencies and ionization behaviors [6] [9]. The compound’s commercial availability post-2002 (CAS 287399-26-2) catalyzed standardized protocols for exposure assessment, fulfilling priorities set by FAO/WHO and JECFA [6].

Key Physicochemical Properties

Acrylamide-13C3 mirrors the physicochemical behavior of native acrylamide but with minor isotopic effects. Key properties include:

Table 1: Physicochemical Properties of Acrylamide-13C3

PropertyValueMeasurement Conditions
Molecular formula¹³C₃H₅NO-
Molecular weight74.06 g/mol-
Melting point82–86 °CLiterature standard [1]
Boiling point125 °C at 25 mmHgLiterature standard [1]
FormCrystalline solidRoom temperature storage [1]
Water solubility~200 g/L at 20°CComparable to unlabeled form [7]
Log P-0.67n-octanol/water partition coefficient [10]

The compound exists as white crystals at room temperature and is soluble in water and polar organic solvents. Its melting point range (82–86°C) and boiling point (125°C at 25 mmHg) align with natural acrylamide, confirming isotopic substitution does not alter bulk phase-transition behavior [1] [7]. Storage at room temperature in airtight containers prevents decomposition, though hygroscopicity necessitates desiccant use [7] [10].

Role in Advancing Analytical and Toxicological Studies

Acrylamide-13C3 revolutionized acrylamide quantification by enabling stable isotope dilution assays (SIDA), now the gold standard for accuracy in complex matrices. Key advancements include:

  • Food Safety Monitoring: In LC-MS/MS analysis of potato chips, SIDA using Acrylamide-13C3 achieved detection limits of 1.5 µg/kg and intra-laboratory reproducibility of <2.5% RSD, essential for compliance with EU benchmark levels (500 µg/kg for French fries) [6] [8]. The internal standard corrects for losses during bromination or solid-phase extraction (SPE), steps required to remove interferents like lipids and melanoidins [6] [9].
  • Toxicokinetic Studies: The tracer enables precise tracking of acrylamide absorption and metabolism in vivo. Researchers spiking 13C3-acrylamide into biological samples can distinguish endogenous acrylamide from the labeled standard, quantifying adducts like glycidamide-13C3 in hemoglobin [3].
  • Mechanistic Research: In model systems (e.g., asparagine-glucose), Acrylamide-13C3 helps differentiate heat-formed acrylamide from pre-existing monomeric contaminants. Studies on vitamin homologues’ pro-oxidant effects (e.g., δ-tocopherol increasing acrylamide by 71.6% at 10 µmol) relied on SIDA for precise quantification [4].

Table 2: Analytical Performance of Acrylamide-13C3 in SIDA

MatrixMethodLOD/LOQRecovery (%)Precision (% RSD)Ref
Potato chipsLC-MS (Hypercarb)1.5 µg/kg98–1021.2 [6]
CoffeeLC-MS/MS (aminopropyl SPE)12.3 µg/kg99.50.6–2.5 [9]
French friesGC-MS (bromination)5 µg/kg95–1084.3 [8]

The compound’s utility extends to exposure assessment in consumer behavior studies. For example, observational trials on French fry preparation used SIDA to link frying endpoint decisions (based on color) to acrylamide levels (24–4,200 µg/kg), demonstrating variability in domestic exposure [8].

Properties

CAS Number

287399-26-2

Product Name

Acrylamide-13C3

IUPAC Name

(1,2,3-13C3)prop-2-enamide

Molecular Formula

C3H5NO

Molecular Weight

74.056

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1

InChI Key

HRPVXLWXLXDGHG-VMIGTVKRSA-N

SMILES

C=CC(=O)N

Synonyms

2-Propenamide-13C3; Acrylic Amide-13C3; Bio-Acrylamide 50-13C3; Ethylenecarboxamide; NSC 7785-13C3; Propenamide; Vinyl Amide-13C3;

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